
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C11H14F2 It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which also bears a methyl substituent
Méthodes De Préparation
The synthesis of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene typically involves the introduction of the difluoromethyl group onto a pre-existing benzene ring. One common method is the reaction of 4-methylbenzyl chloride with difluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the formation of nitro derivatives.
Applications De Recherche Scientifique
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated organic molecules.
Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the development of new materials, including polymers and specialty chemicals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
1-(1,1-Difluoro-2-methylpropyl)-4-methylbenzene can be compared to other fluorinated benzene derivatives, such as:
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene: Similar in structure but with an additional fluorine atom on the benzene ring, which can alter its chemical and physical properties.
1-(1,1-Difluoro-2-methylpropyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
4-Methylbenzyl fluoride: Contains a single fluorine atom, making it less reactive compared to the difluoromethyl derivative.
The unique combination of the difluoromethyl and methyl groups in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14F2 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(1,1-difluoro-2-methylpropyl)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clé InChI |
ZXWWPKKLUFUFCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


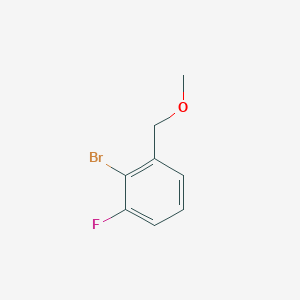
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
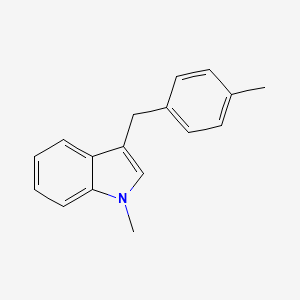
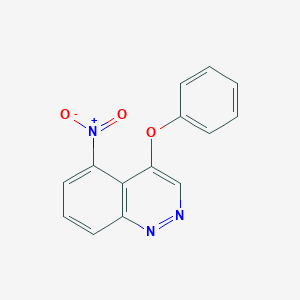
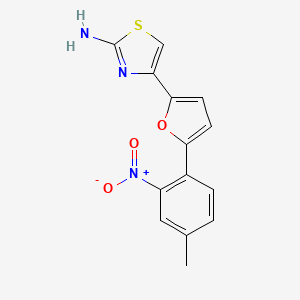
![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)
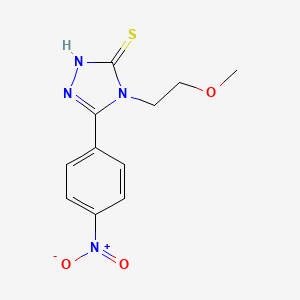
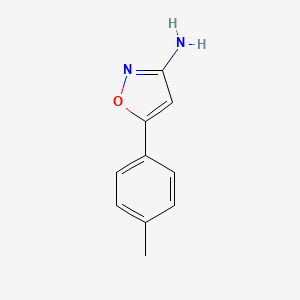

![4,5-Dihydro-6H-cyclopenta[b]furan-6-one](/img/structure/B11763265.png)
![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
